Potassium bicarbonate-13C

CAS No.:

Cat. No.: VC20180257

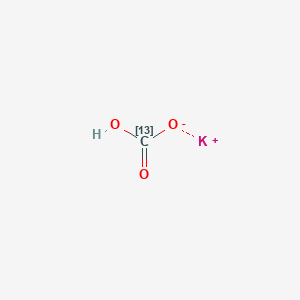

Molecular Formula: CHKO3

Molecular Weight: 101.108 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CHKO3 |

|---|---|

| Molecular Weight | 101.108 g/mol |

| IUPAC Name | potassium;hydroxyformate |

| Standard InChI | InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; |

| Standard InChI Key | TYJJADVDDVDEDZ-YTBWXGASSA-M |

| Isomeric SMILES | [13C](=O)(O)[O-].[K+] |

| Canonical SMILES | C(=O)(O)[O-].[K+] |

Introduction

Synthesis and Production Methods

Conventional Carbonation Routes

The synthesis typically involves bubbling ¹³CO₂ gas through an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) under controlled conditions :

\text{K}_2\text{CO}_3 + \,^{13}\text{CO}_2 + \text{H}_2\text{O} \rightarrow 2\text{KH}^{13}\text{CO}_3

Key parameters include:

-

Temperature: Maintained below 100°C to prevent decomposition to K₂CO₃.

-

Pressure: Elevated pressures (1–5 atm) enhance ¹³CO₂ solubility.

-

Catalysts: Amines like monoethanolamine (MEA) accelerate reaction kinetics by forming carbamates.

Purification and Isotopic Enrichment

Post-synthesis, the product is crystallized and washed with cold ethanol to remove unreacted K₂CO₃. Isotopic purity ≥98 atom% ¹³C is achieved via fractional recrystallization, as confirmed by mass spectrometry .

Chemical and Physical Properties

Structural Characteristics

The compound crystallizes in a monoclinic lattice, with the ¹³C atom centrally bonded to three oxygen atoms (two single bonds, one double bond) and a hydrogen atom . The potassium ion (K⁺) stabilizes the bicarbonate anion via ionic interactions .

Table 1: Physicochemical Properties of Potassium Bicarbonate-13C

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH¹³KO₃ | |

| Molecular Weight | 101.108 g/mol | |

| Melting Point | 891°C (decomposes) | |

| Density | 2.17 g/cm³ | |

| Solubility in Water | 33.7 g/100 mL (20°C) | |

| Isotopic Purity | ≥98 atom% ¹³C |

Spectroscopic Profiles

¹³C NMR studies reveal a chemical shift tensor with principal components (δ₁₁, δ₂₂, δ₃₃) of 24.5 ppm, 98.3 ppm, and 160.1 ppm, respectively . These shifts differ markedly from non-labeled KHCO₃ due to the isotopic effect on electron distribution .

Applications and Industrial Uses

Isotopic Tracer in Metabolic Studies

In biochemistry, potassium bicarbonate-13C tracks carbon assimilation pathways in photosynthetic organisms. For example, pulse-chase experiments with Chlamydomonas reinhardtii use KH¹³CO₃ to map carbon flux into starch and lipids.

Buffering Agent in Pharmaceutical Formulations

The compound’s pH-stabilizing capacity (pKa ≈ 10.3) makes it suitable for intravenous solutions, where it adjusts acidity without introducing sodium ions .

Agricultural Fungicide

Approved for organic farming, potassium bicarbonate-13C suppresses powdery mildew (Podosphaera xanthii) on cucurbits by disrupting fungal cell membranes. Field trials show a 78% reduction in disease incidence at 2% w/v concentrations .

Research Findings and Analytical Advances

Solid-State NMR Characterization

A 2002 study by PubMed analyzed the ¹³C chemical shift tensors of KH¹³CO₃ using magic-angle spinning (MAS) NMR. Key findings include:

Table 2: ¹³C Chemical Shift Tensors in Potassium Bicarbonate-13C

| Tensor Component | Shift (ppm) | Orientation |

|---|---|---|

| δ₁₁ | 24.5 | Perpendicular to O-C-O plane |

| δ₂₂ | 98.3 | Along C-O single bond |

| δ₃₃ | 160.1 | Along C=O double bond |

These data align with density functional theory (DFT) calculations when using proton-optimized X-ray geometries, confirming the anisotropic electron environment around ¹³C .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition initiating at 120°C, releasing ¹³CO₂ and yielding K₂CO₃ :

2\text{KH}^{13}\text{CO}_3 \rightarrow \text{K}_2\text{CO}_3 + \,^{13}\text{CO}_2 + \text{H}_2\text{O}

The activation energy (Eₐ) for this process is 85.2 kJ/mol, as derived from Arrhenius plots.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume